1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione
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Overview
Description
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione, also known as 4-chloropyrrole-2,5-dione (4-CPD), is a chemical compound that has been used in various scientific applications due to its unique properties. 4-CPD is a heterocyclic compound with a five-membered ring and a three-membered side chain. It is a colorless crystalline solid that is soluble in organic solvents such as chloroform, acetone, and ethanol. 4-CPD has a boiling point of 282°C and a melting point of 67°C. It has a molecular weight of 179.57 g/mol and a molecular formula of C8H6ClNO2.
Scientific Research Applications
Synthesis of Antihistamines
This compound is used in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine . These drugs are known for their activity as antihistamine agents, which competitively antagonize the physiological effects of histamine, an endogenous agonist at histamine receptor sites .
Anti-allergic Activities
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which include “1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione”, were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Serotonin Receptor Agonist
“1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione” is used as a 5-HT-1 serotonin receptor agonist . Serotonin
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, which is a quinone outside inhibitor (qoi)-type fungicide, are used against botrytis cinerea and alternaria alternata . Another compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been reported to have antileishmanial and antimalarial activities .
Mode of Action
Pyraclostrobin, a similar compound, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
Pyraclostrobin, a similar compound, disrupts important cellular biochemical processes by inhibiting mitochondrial respiration .
Pharmacokinetics
A similar compound, cmi, was predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Cmi was found to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNINBFRMHMQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368435 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione | |
CAS RN |
34569-29-4 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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